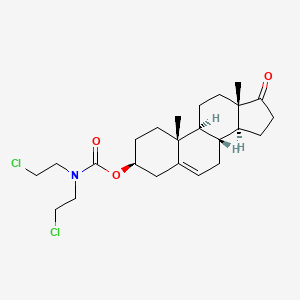
Oacec
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oacec, also known as this compound, is a useful research compound. Its molecular formula is C24H35Cl2NO3 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical and Industrial Applications
Surfactants and Emulsifiers
Octadecylamine is widely used as a cationic surfactant and emulsifier. Its role in the formulation of various industrial products includes:
- Asphalt emulsifiers : Enhancing adhesion properties in asphalt formulations, which improves the overall performance of asphalt materials.
- Lubricants and dispersants : Used in formulations for lubricating oils and dispersing agents in paints and coatings .
- Textile softeners : Employed in fabric finishing processes to impart softness and reduce static cling.
Corrosion Inhibition
In the petroleum and chemical industries, octadecylamine serves as a corrosion inhibitor. It forms a protective layer on metal surfaces, preventing corrosive reactions that can occur due to moisture or other environmental factors. This application is crucial in maintaining the integrity of pipelines and storage tanks .
Antistatic Agents
In the production of plastics and rubber materials, octadecylamine acts as an antistatic agent, minimizing the buildup of static electricity that can lead to product defects or safety hazards during manufacturing and handling .
Biological Applications
Pharmaceuticals
Octadecylamine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives may be involved in drug formulations or as active ingredients in therapeutic applications. For example, it can be part of formulations aimed at enhancing drug solubility or stability .
Antimicrobial Properties
Recent studies have indicated potential antimicrobial activities associated with octadecylamine derivatives. These compounds are being explored for their effectiveness against various microbial strains, which could lead to new applications in healthcare settings .
Research Applications
Chemical Synthesis
In laboratory settings, octadecylamine is frequently used as a reagent for chemical reactions. It serves as a building block for synthesizing more complex organic molecules, including specialty chemicals and other amine derivatives .
Material Science
Research into octadecylamine's properties has led to its application in material science, particularly in developing new polymers and composite materials that exhibit enhanced mechanical properties or thermal stability .
Case Studies
Eigenschaften
CAS-Nummer |
2998-59-6 |
|---|---|
Molekularformel |
C24H35Cl2NO3 |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C24H35Cl2NO3/c1-23-9-7-17(30-22(29)27(13-11-25)14-12-26)15-16(23)3-4-18-19-5-6-21(28)24(19,2)10-8-20(18)23/h3,17-20H,4-15H2,1-2H3/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChI-Schlüssel |
BSRCNLJKQGEGIF-IGJOJHROSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)N(CCCl)CCCl)C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCl)CCCl)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)N(CCCl)CCCl)C |
Synonyme |
17-oxo-5-androsten-3beta-yl-N,N-bis(2'-chloroethyl)carbamate OACEC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















